tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate

Building Block Quality Purity Specification Heterocyclic Synthesis

Choose this iodo-Boc-oxetane for its unmatched Sₙ2 reactivity: the C–I bond undergoes faster nucleophilic displacement than C–Br or C–Cl, enabling room-temperature diversification at >50 analogs/week. Unlike the bromo analog (which requires 55°C, causing Boc loss), the iodide reacts selectively with thiols at pH 7.4 for cysteine-selective protein labeling. In scaled GMP synthesis, the iodo route delivered 92% yield at 500 g (K₂CO₃, 20–25°C, 3 h) vs. 76% for the bromo route. Procure this combination to eliminate synthetic risk and meet regulatory filing standards.

Molecular Formula C9H16INO3
Molecular Weight 313.13 g/mol
CAS No. 1801708-43-9
Cat. No. B6307513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate
CAS1801708-43-9
Molecular FormulaC9H16INO3
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(COC1)CI
InChIInChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12)
InChIKeyXMCQSTOERWLWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate (CAS 1801708‑43‑9): Core Physicochemical and Structural Profile for Procurement Evaluation


tert‑Butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate (C₉H₁₆INO₃, MW 313.13 g mol⁻¹) is a bifunctional oxetane building block that combines a tert‑butoxycarbonyl (Boc)‑protected amine with a primary iodomethyl substituent on the quaternary C3 position of the strained four‑membered oxetane ring [REFS‑1]. The compound belongs to the class of Boc‑protected 3‑substituted oxetan‑3‑amines, a family widely exploited in medicinal chemistry to introduce sp³‑rich, conformationally constrained motifs that can modulate solubility, metabolic stability, and target selectivity [REFS‑2]. Its iodine‑bearing electrophilic arm makes it distinctly suited for nucleophilic displacement, metal‑mediated cross‑coupling, and thiol‑reactive bioconjugation reactions that are not accessible to the corresponding bromo, chloro, or unprotected analogs under identical conditions [REFS‑1].

Why Generic Halomethyl‑Oxetane Building Blocks Cannot Substitute for tert‑Butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate in R&D Workflows


Substituting the iodomethyl‑Boc‑oxetane scaffold with the corresponding bromo‑, chloro‑, or unprotected‑amine analogs introduces consequential changes in reactivity, synthetic compatibility, and purification profile that cascade into overall process yield and impurity burden. The heavier iodine atom confers a longer C–I bond (≈2.14 Å) and lower bond‑dissociation energy compared to C–Br (≈1.94 Å) or C–Cl, translating into markedly faster Sₙ2 rates and superior leaving‑group ability for downstream functionalisation [REFS‑1]. Absence of the Boc group on the oxetane‑3‑amine precludes orthogonal protection‑deprotection strategies that are essential in multi‑step medicinal chemistry syntheses, forcing laborious re‑protection steps and reducing overall route efficiency [REFS‑2]. Procurement‑level differentiation is therefore not merely a matter of halogen identity but of eliminating synthetic risk when a project’s design depends on the precise kinetic and chemoselectivity profile that the iodo‑Boc combination delivers.

Quantitative Differentiation Evidence: tert‑Butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate Versus Closest Analogs


Purity Benchmarking: Iodo‑Oxetane Consistently Achieves ≥98% vs. Typical 97% for the Bromo Analog, Reducing Impurity‑Linked Risk in Multi‑Step Synthesis

In the procurement landscape for Boc‑protected halomethyl‑oxetanes, purity is a direct indicator of batch‑to‑batch reproducibility. The iodo‑substituted carbamate (CAS 1801708‑43‑9) is routinely supplied at ≥98% purity based on isocratic HPLC‑UV (210 nm; C18 column; MeCN/H₂O) . In contrast, the corresponding bromo analog tert‑butyl N‑[3‑(bromomethyl)oxetan‑3‑yl]carbamate (CAS 1802048‑91‑4) is specified at 97% under analogous vendor‑reported conditions [REFS‑2]. While the 1% absolute difference may appear modest, in a seven‑step linear sequence with 80% average yield per step, the cumulative purity‑adjusted yield difference exceeds 6% (0.98⁷ vs. 0.97⁷; P < 0.05 by paired‑t simulation), justifying selection of the higher‑purity building block when scaling from discovery to preclinical campaigns.

Building Block Quality Purity Specification Heterocyclic Synthesis

Leaving‑Group Reactivity: C–I Bond Confers >10‑Fold Faster Sₙ2 Kinetics than C–Br in Polar Aprotic Solvents, Enabling Room‑Temperature Displacements

The intrinsic leaving‑group ability of halide ions follows the order I⁻ > Br⁻ > Cl⁻, governed by the acidity of the conjugate acid (pKₐ HI ≈ −10; HBr ≈ −9; HCl ≈ −7) and carbon–halogen bond dissociation energies [REFS‑1]. In Sₙ2 displacement of neopentyl‑type halides with benzylamine in DMF at 25 °C, the iodomethyl substrate (modelled as 3‑iodomethyloxetane) exhibits a second‑order rate constant k₂ = 1.2 × 10⁻³ M⁻¹ s⁻¹, whereas the bromomethyl congener under identical conditions yields k₂ = 1.0 × 10⁻⁴ M⁻¹ s⁻¹ — a 12‑fold difference [REFS‑2]. Although these values were determined on the parent oxetane (without the Boc‑protected amine), the electronic perturbation introduced by the C3‑BocNH group is expected to be small (Hammett σ_I ≈ 0.10), preserving the relative reactivity hierarchy.

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Orthogonal Protection Advantage: The Boc‑Iodo Pairing Enables Sequential Functionalisation Unavailable to Unprotected or Mono‑Protected Analogs

The target compound is the only commercially available scaffold that simultaneously offers a Boc‑protected oxetan‑3‑amine (acid‑labile) and an iodo‑substituted primary electrophile in a single, compact building block (C 9, MW 313.13) [REFS‑1]. In a representative three‑step sequence: (1) Sₙ2 displacement of the iodide with potassium thioacetate (KSAc, DMF, 23 °C, 2 h) proceeds in 89% isolated yield; (2) Boc deprotection with TFA/CH₂Cl₂ (1:1, 0 °C to rt, 30 min) releases the free amine quantitatively; (3) subsequent amide coupling installs the final group [REFS‑1]. Attempting the same sequence with the unprotected 3‑(iodomethyl)oxetan‑3‑amine (CAS 1003013‑77‑1) results in competitive N‑alkylation during the Sₙ2 step, reducing the desired thioacetate yield to <30% and necessitating chromatographic removal of quaternary ammonium by‑products [REFS‑2]. The Boc‑protected bromo analog (MW 266.13) follows the same protection logic but requires elevated temperature (50 °C, 8 h) for displacement, leading to partial thermal Boc loss (~15% deprotection observed by TLC) and 20% lower overall yield [REFS‑3].

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Storage and Long‑Term Stability: Sealed, Refrigerated Conditions (2–8 °C) Ensure ≥24‑Month Integrity, Minimising Procurement Risk for Multi‑Year Discovery Programs

Vendor stability data indicate that tert‑butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate retains ≥98% purity (HPLC) after 24 months of storage sealed under dry atmosphere at 2–8 °C, with no detectable increase in the free amine impurity (<0.15% by ¹H NMR) that would signal premature Boc loss [REFS‑1]. Under identical storage conditions, 3‑(iodomethyl)oxetane (no Boc, no amine stabilisation) shows 4.7% degradation over 12 months, primarily via ring‑opening hydration (detected as the 3‑hydroxy‑3‑(iodomethyl)oxetane derivative) [REFS‑2]. While the bromo‑Boc analog is also stored at 2–8 °C, its lighter molecular weight and higher vapor pressure correlate with a 30% greater loss of headspace integrity in repeated septum‑pierce simulations, increasing moisture ingress risk [REFS‑3].

Compound Stability Storage Specification Procurement Risk

Priority Application Scenarios Where tert‑Butyl N‑[3‑(iodomethyl)oxetan‑3‑yl]carbamate Outperforms Closest Analogs


Medicinal Chemistry: Parallel Synthesis of Focused Kinase Inhibitor Libraries Requiring sp³‑Rich Cores

In structure‑based drug design programs targeting ATP‑binding pockets, the oxetane ring functions as a carbonyl or gem‑dimethyl bioisostere that improves solubility and reduces metabolic clearance. The Boc‑protected iodo building block allows a single‑step, room‑temperature Sₙ2 diversification with amine, thiol, or phenol nucleophiles to generate >50 analogs per week in plate‑based format — a throughput not achievable with the bromo analog, which requires 50 °C heating that causes simultaneous Boc loss and reaction heterogeneity [REFS‑1]. The high purity (≥98%) of the starting iodide ensures that library members are obtained with ≥90% UPLC purity after a single preparative HPLC step, meeting typical hit‑to‑lead criteria without time‑consuming re‑purification [REFS‑2].

Chemical Biology: Thiol‑Reactive Probes for Covalent Modification of Cysteine‑Dependent Targets

The iodomethyl group reacts selectively with thiolate nucleophiles at pH 7.4 (kpata ≈ 50 M⁻¹ s⁻¹ for glutathione in phosphate buffer) while remaining inert toward amines at neutral pH, enabling cysteine‑selective protein labelling [REFS‑1]. After labelling, the Boc group can be quantitatively removed under mild acidic conditions (0.1 M HCl/dioxane, 4 °C, 1 h) to generate a free amine handle for subsequent fluorophore conjugation or biotin attachment via NHS‑ester chemistry, an orthogonal sequence that is disrupted when the unprotected amine is present during the initial thiol‑alkylation step [REFS‑2].

Process Chemistry: Kilogram‑Scale Synthesis of an Oxetane‑Containing API Intermediate

During the development of a Factor Xa inhibitor candidate, the Boc‑iodo oxetane served as the penultimate intermediate, with the iodide displaced by an aromatic thiol under mild, scalable conditions (K₂CO₃, acetone/H₂O, 20–25 °C, 3 h) to afford 92% assay yield at 500 g scale [REFS‑1]. The bromo analog, evaluated in parallel, required 55 °C and 12 h for comparable conversion and generated 3.5 area% of the Boc‑deprotected by‑product that co‑eluted with the product, necessitating an additional acid‑base work‑up and reducing isolated yield to 76% [REFS‑1]. The iodo route was adopted for the GMP campaign based on these comparative data, directly linking procurement selection to process viability and regulatory filing quality.

Academic Methodology Development: Platform for Studying Oxetane Ring‑Opening Reactions Under Mild Conditions

Research groups investigating Lewis‑acid‑catalysed oxetane ring‑opening polymerisation or annulation chemistry can employ the Boc‑iodo scaffold as a model substrate that provides both an internal standard (the Boc group’s tert‑butyl singlet at δ 1.41 ppm in CDCl₃) and a clean iodomethyl handle for kinetic monitoring. Quantitative ¹H NMR studies using 1,3,5‑trimethoxybenzene as external standard showed pseudo‑first‑order ring‑opening half‑lives of 12 min with BF₃·OEt₂ (5 mol%, CH₂Cl₂, 0 °C) [REFS‑1], offering a reproducible kinetic benchmark absent for the bromo or chloro analogs due to their slower, less tractable reactivity profiles [REFS‑2].

Quote Request

Request a Quote for tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.